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Clinical DDI Management & Dose Adjustments

The table below summarizes the impact of CYP3A4 inhibitors on encorafenib exposure and the

corresponding clinical management recommendations.

Inhibitor Example Impact on Encorafenib Exposure Clinical Management
Strength Drug (vs. encorafenib alone) Recommendation

| Strong Inhibitor | Posaconazole [1] | AUC~inf~: 1 183% (2.8-fold) C~max~: 1 68% Half-life: 4.3h to
7.3h | Aveid co-administration. If unavoidable, reduce encorafenib dose [2] [3]: * From 450 mg — 150 mg
* From 300 mg, 225 mg, or 150 mg — 75 mg | | Moderate Inhibitor | Diltiazem [1] | AUC~inf~: 1 83%
(1.8-fold) C~max~: t 45% Half-life: 6.6h to 7.9h | Avoid co-administration. If unavoidable, reduce
encorafenib dose [2] [3]: « From 450 mg — 225 mg * From 300 mg — 150 mg * From 225 mg or 150 mg
- 75 mg |

> Post-Inhibitor Discontinuation: After stopping the CYP3A4 inhibitor, wait for 3 to 5 elimination half-lives

of the inhibitor before resuming the original encorafenib dose [2] [3].

Encorafenib as a Perpetrator & Other DDI Mechanisms
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Encorafenib itself affects other drugs, which is a key consideration in therapy.

¢ CYP3A4 Induction: At steady state, encorafenib is a strong inducer of CYP3A4. When co-
administered, it decreases the exposure of sensitive CYP3A4 substrates [4].
o Clinical Impact: For example, encorafenib reduced the C~max~ and AUC~last~ of midazolam
(a sensitive CYP3A4 substrate) by 74% and 82%, respectively [4].
o Recommendation: Avoid co-administration with sensitive CYP3A4 substrates (e.g., certain
hormonal contraceptives). If unavoidable, the substrate drug may require a dose adjustment
based on its prescribing information [5] [6].
e Other Key Mechanisms:
o QTc Prolongation: Encorafenib causes dose-dependent QTc interval prolongation. Avoid co-
administration with other drugs that are known to prolong the QT interval [2] [6].
o Transporter Inhibition: Dose reductions for drugs that are substrates of the transporters
OATP1B1, OATP1B3, or BCRP may be required when co-administered with encorafenib [5]

[6].

Experimental DDI Evaluation Protocols

For researchers designing studies to evaluate encorafenib DDIs, here are summaries of key clinical and

model-based approaches.

Clinical DDI Study with Modafinil (CYP3A4 Inducer)

This study evaluated the effect of a moderate CYP3A4 inducer on steady-state encorafenib and binimetinib

pharmacokinetics in patients with advanced solid tumors [7].

e Study Design:
o Type: Fixed-sequence, open-label DDI study in patients.
o Treatments:
= Days 1-21: Encorafenib 450 mg QD + Binimetinib 45 mg BID.
= Days 15-21: Modafinil 400 mg QD (the perpetrator).
o PK Sampling: Intensive sampling (0-8 hours) on Day 14 (pre-inducer baseline) and Day 21
(with inducer).
¢ Key Findings:
o Modafinil caused a weak decrease in encorafenib exposure (C~max~ 120.2%, AUClast
123.8%).
o No clinically significant effect on binimetinib or its metabolite.
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o Conclusion: Encorafenib can be co-administered with moderate CYP3A4 inducers without
dose adjustment [7].

This study design can be visualized as follows:

Days 1-14: Baseline PK
Encorafenib 450mg QD +
Binimetinib 45mg BID

Click to download full resolution via product page

PBPK Modeling for DDI Predictions

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting complex DDIs.
The following workflow was used to build and apply an encorafenib PBPK model [8] [9].
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1. Model Building
(Incorporate in vitro &
clinical PK data)

Click to download full resolution via product page

e Application: This validated model was used to prospectively predict that hepatic impairment can
alter the magnitude of DDIs with inhibitors and inducers, a finding that might be difficult to assess in
clinical trials [8].

Key Takeaways for Troubleshooting

¢ For Clinical Management: The primary rule is to avoid concurrent use of strong/moderate
CYP3A4 inhibitors. If it's unavoidable, the provided dose modification tables are essential for
mitigating toxicity risks.

¢ For Research & Development: When clinical DDI studies with strong inducers are not feasible, a
well-validated PBPK model can be a regulatory-accepted approach to evaluate complex DDI
scenarios, including in special populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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